![molecular formula C17H20N6O2 B2806060 3-(dimethylamino)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide CAS No. 2034275-14-2](/img/structure/B2806060.png)
3-(dimethylamino)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide
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Overview
Description
The compound “3-(dimethylamino)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide” is a complex organic molecule. It contains a benzamide group, a dimethylamino group, and a triazolopyrazine group. These groups are common in many pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzamide and dimethylamino groups could potentially participate in hydrogen bonding, while the triazolopyrazine group could contribute to the compound’s aromaticity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions typical of their functional groups. For example, the benzamide group could undergo hydrolysis, and the dimethylamino group could participate in various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, stability, and reactivity would be influenced by the presence and arrangement of its functional groups .Scientific Research Applications
- KI-Catalyzed Oxidative Cyclization : Although not directly related to the compound, a study involving KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines led to the synthesis of substituted 1,2,4-triazolo[4,3-a]pyridines. This transition-metal-free approach offers economic and environmental advantages .
Catalysis and Organic Synthesis
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is the P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and regulation .
Mode of Action
The compound interacts with PCAF by binding to its active site . This interaction inhibits the bromodomain of PCAF, which is essential for its function . The inhibition of PCAF can lead to changes in gene expression and cellular functions .
Biochemical Pathways
The inhibition of PCAF affects various biochemical pathways related to gene expression and regulation
Result of Action
The inhibition of PCAF by this compound can lead to changes in gene expression, potentially affecting cellular functions . The exact molecular and cellular effects depend on the specific genes regulated by PCAF and the context of the cells.
properties
IUPAC Name |
3-(dimethylamino)-N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2/c1-4-25-17-15-21-20-14(23(15)9-8-18-17)11-19-16(24)12-6-5-7-13(10-12)22(2)3/h5-10H,4,11H2,1-3H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCQXVTZBYMVMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=CC(=CC=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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